Cas no 65746-57-8 (Ethyl 2-(2-phenylindol-1-yl)acetate)

Ethyl 2-(2-phenylindol-1-yl)acetate structure
65746-57-8 structure
Product Name:Ethyl 2-(2-phenylindol-1-yl)acetate
CAS-nummer:65746-57-8
MF:C18H17NO2
MW:279.333084821701
CID:1693354
PubChem ID:11694784
Update Time:2025-08-05

Ethyl 2-(2-phenylindol-1-yl)acetate Chemische en fysische eigenschappen

Naam en identificatie

    • Ethyl 2-(2-phenylindol-1-yl)acetate
    • 1H-Indole-1-acetic acid, 2-phenyl-, ethyl ester
    • C-2213
    • ethyl 2-(2-phenyl-1H-indol-1-yl)acetate
    • AGN-PC-00EADQ
    • DTXSID10470750
    • MFCD11046346
    • Ethyl2-(2-phenyl-1H-indol-1-yl)acetate
    • DB-073659
    • E76486
    • CS-0187808
    • BS-50559
    • 65746-57-8
    • AKOS009165426
    • Inchi: 1S/C18H17NO2/c1-2-21-18(20)13-19-16-11-7-6-10-15(16)12-17(19)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3
    • InChI-sleutel: CVVURAYNPDJRBT-UHFFFAOYSA-N
    • LACHT: O(CC)C(CN1C(C2C=CC=CC=2)=CC2C=CC=CC1=2)=O

Berekende eigenschappen

  • Exacte massa: 279.12601
  • Monoisotopische massa: 279.125928785g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 5
  • Complexiteit: 351
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.1
  • Topologisch pooloppervlak: 31.2Ų

Experimentele eigenschappen

  • PSA: 31.23

Ethyl 2-(2-phenylindol-1-yl)acetate Beveiligingsinformatie

Ethyl 2-(2-phenylindol-1-yl)acetate Prijsmeer >>

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65746-57-8 95%
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Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate
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65746-57-8 95%
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eNovation Chemicals LLC
Y1215194-5g
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate
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abcr
AB569088-250mg
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate; .
65746-57-8
250mg
€105.70 2025-04-17
abcr
AB569088-1g
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate; .
65746-57-8
1g
€174.30 2025-04-17
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